4,6-Dichloro-5-methoxypyrimidine

Overview

Description

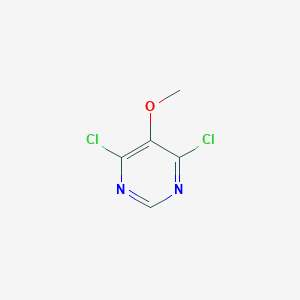

4,6-Dichloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methoxypyrimidine typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline . Another method involves the use of 2-methoxy-dimethyl malonate as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous flow reactions to minimize purification steps and reduce environmental impact. For instance, the use of malonic diester as a raw material allows for a streamlined production process with fewer purification steps and reduced time costs .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction Reactions: Although less common, the methoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include ammonium hydroxide (NH4OH) for amination reactions, typically conducted in heated 2-propanol at 70°C for 48 hours.

Oxidation and Reduction Reactions: These reactions may require specific catalysts and conditions, depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

Chemistry

DCMP is utilized as a building block in the synthesis of various heterocyclic compounds. These compounds are crucial in developing new materials and catalysts due to their diverse reactivity profiles. The compound undergoes substitution reactions where chlorine atoms can be replaced with nucleophiles, leading to a wide array of derivatives .

Biology

In biological research, DCMP is instrumental in synthesizing bioactive molecules that modulate biological pathways. These derivatives are valuable for drug discovery and development, particularly in targeting specific diseases or conditions .

Medicine

DCMP serves as a key intermediate in the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and antiviral properties. Its derivatives have shown promise in various therapeutic applications:

- Antimicrobial Activity : Certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Modifications to the DCMP structure enhance these biological properties .

- Antitumor Activity : Studies suggest that compounds similar to DCMP may interfere with cancer cell proliferation by modulating critical signaling pathways involved in tumor growth .

Antimicrobial Activity Study

A study examined the antibacterial effects of modified DCMP derivatives against various bacterial strains. Results indicated that specific modifications led to enhanced activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus subtilis | Significant |

| Escherichia coli | Minimal |

Antitumor Potential

Research into the antitumor properties of pyrimidine derivatives has revealed that modifications of DCMP can lead to compounds that inhibit cancer cell proliferation effectively. The exact mechanisms are still under investigation but are believed to involve interference with cellular signaling pathways critical for tumor growth.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methoxypyrimidine is primarily based on its ability to undergo substitution reactions, which allows it to interact with various molecular targets. The chlorine atoms at positions 4 and 6 can be replaced by different functional groups, enabling the compound to bind to specific enzymes or receptors and modulate their activity . This property makes it a valuable tool in the design of drugs and other bioactive molecules.

Comparison with Similar Compounds

2,4-Dichloro-5-methoxypyrimidine: Similar in structure but differs in the position of chlorine atoms.

4,6-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxy group.

Uniqueness: 4,6-Dichloro-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways .

Biological Activity

4,6-Dichloro-5-methoxypyrimidine (4,6-DCl-5-OMePyr) is a pyrimidine derivative with significant implications in pharmaceutical and agrochemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 179.00 g/mol

- Melting Point : 50 to 56 °C

- CAS Number : 5018-38-2

The biological activity of 4,6-DCl-5-OMePyr is primarily attributed to its structural features, which allow it to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, leading to potential drug-drug interactions when co-administered with other pharmaceuticals .

Antimicrobial Properties

Research indicates that while 4,6-DCl-5-OMePyr itself may not exhibit strong antibacterial or antifungal activity, its derivatives have shown promise against certain bacterial strains. Modifications to the compound's structure have led to enhanced biological properties, making it a valuable scaffold in drug design.

Antitumor Activity

Pyrimidine derivatives are well-known in the field of oncology. Studies have suggested that compounds similar to 4,6-DCl-5-OMePyr may exhibit antitumor properties by interfering with cellular processes associated with cancer cell proliferation . The exact mechanisms remain under investigation but are thought to involve modulation of signaling pathways critical for tumor growth.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study investigated the antibacterial effects of various pyrimidine derivatives, including modifications of 4,6-DCl-5-OMePyr. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing lesser effects on Gram-negative strains.

- Cytochrome P450 Interaction :

- Antitumor Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two Cl atoms at positions 4 and 6; methoxy group at position 5 | Moderate antibacterial potential; CYP1A2 inhibitor |

| 2,4-Dichloro-5-methoxypyrimidine | Similar structure; different Cl positioning | Limited studies on biological activity |

| 4,6-Dichloro-5-methylpyrimidine | Methyl group instead of methoxy | Potentially similar activities; less explored |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,6-Dichloro-5-methoxypyrimidine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via aminolysis, cyclization, and chlorination of 2-methoxy dimethyl malonate. Key steps include:

- Aminolysis : Reacting malonate derivatives with ammonia or urea to form a pyrimidine ring.

- Chlorination : Using POCl₃ or PCl₅ to introduce chlorine atoms at positions 4 and 6. Optimization strategies:

- Temperature control : Maintaining 80–100°C during chlorination improves selectivity.

- Solvent choice : Acetonitrile or DCM enhances reaction efficiency.

- Catalyst use : Catalytic DMAP accelerates cyclization. Yield improvement (up to 42%) is achieved by slow addition of chlorinating agents and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- IR Spectroscopy : Look for C-Cl stretches at 550–600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; pyrimidine ring protons are absent due to symmetry.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 179 [M]⁺ confirms molecular weight.

- X-ray Crystallography : Provides planar geometry (r.m.s. deviation = 0.013 Å) and Cl⋯N interactions (3.09–3.10 Å) .

Q. How should researchers handle purification and crystallization of this compound to ensure high purity?

- Solvent selection : Use acetonitrile or ethyl acetate for slow evaporation, yielding colorless blocks (m.p. 313–315 K).

- Recrystallization : Filter hot solutions to remove insoluble byproducts.

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for impurity removal .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and intermolecular interactions in this compound?

- Data collection : Use a single-crystal diffractometer at 100 K for high-resolution data (R factor = 0.024).

- Key observations :

- Planar pyrimidine ring (deviation <0.02 Å) with methoxy group tilted (1.082 Å).

- 3D framework via Cl⋯N interactions (3.094–3.101 Å), analyzed using SHELXL software .

- Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| Unit cell (Å) | a = 13.65, b = 3.93, c = 13.03 |

| Z | 4 |

| Data/parameter ratio | 16.5 |

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

- Nucleophilic substitution : Position 4 is more reactive due to electron-withdrawing methoxy at position 5.

Q. How can researchers resolve contradictions in reported crystallographic or synthetic data for derivatives of this compound?

- Data validation : Cross-reference with CIF files (e.g., CCDC 753229) and validate using PLATON or Mercury.

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, drying agents) to match literature protocols.

- Computational modeling : Compare DFT-calculated bond lengths with experimental data to identify anomalies .

Q. What role do non-covalent interactions (e.g., Cl⋯N contacts) play in the solid-state properties of this compound?

- Framework stability : Short Cl⋯N interactions (3.09–3.10 Å) form a 3D network, enhancing thermal stability (decomposition >300°C).

- Solubility implications : Strong intermolecular forces reduce solubility in polar aprotic solvents (e.g., DMSO).

- Hirshfeld analysis : Quantify interaction contributions (Cl⋯N: 8%, Cl⋯Cl: 12%) using CrystalExplorer .

Properties

IUPAC Name |

4,6-dichloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQIGKLDBGKSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198228 | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-38-2 | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5018-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-5-METHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT6L8EYV2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.